molecular formula C19H12Cl3N3O B2860936 2-(2-chlorophenyl)-1-[(2,6-dichlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridine CAS No. 339028-53-4

2-(2-chlorophenyl)-1-[(2,6-dichlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridine

Cat. No.: B2860936
CAS No.: 339028-53-4
M. Wt: 404.68
InChI Key: ZTJAGKYATNRVNM-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-1-[(2,6-dichlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridine is a synthetic organic compound that belongs to the class of imidazo[4,5-b]pyridines This compound is characterized by the presence of a chlorophenyl group and a dichlorobenzyl ether moiety attached to the imidazo[4,5-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-1-[(2,6-dichlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridine typically involves the following steps:

    Formation of the Imidazo[4,5-b]pyridine Core: The imidazo[4,5-b]pyridine core can be synthesized through a cyclization reaction involving a suitable pyridine derivative and an imidazole precursor under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorinated benzene derivative and a suitable nucleophile.

    Attachment of the Dichlorobenzyl Ether Moiety: The final step involves the formation of the ether linkage between the imidazo[4,5-b]pyridine core and the dichlorobenzyl group. This can be achieved through an etherification reaction using a dichlorobenzyl halide and a suitable base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-1-[(2,6-dichlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorophenyl and dichlorobenzyl groups can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles or electrophiles, solvents such as dichloromethane or ethanol, varying temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce dechlorinated or hydrogenated derivatives.

Scientific Research Applications

2-(2-chlorophenyl)-1-[(2,6-dichlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-1-[(2,6-dichlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chlorophenyl)-1H-imidazo[4,5-b]pyridine: Lacks the dichlorobenzyl ether moiety, which may result in different chemical and biological properties.

    1-[(2,6-dichlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridine: Lacks the chlorophenyl group, which may affect its reactivity and applications.

Uniqueness

2-(2-chlorophenyl)-1-[(2,6-dichlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridine is unique due to the presence of both the chlorophenyl and dichlorobenzyl ether moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(2-chlorophenyl)-1-[(2,6-dichlorophenyl)methoxy]imidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl3N3O/c20-14-6-2-1-5-12(14)19-24-18-17(9-4-10-23-18)25(19)26-11-13-15(21)7-3-8-16(13)22/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTJAGKYATNRVNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(N2OCC4=C(C=CC=C4Cl)Cl)C=CC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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